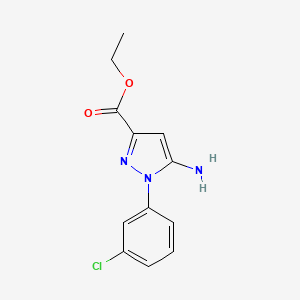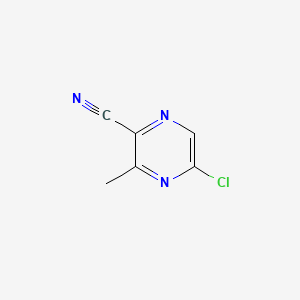
5-Cloro-2-metoxipirimidina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxypyridine-3-carbonitrile (5-CMP-3C) is a synthetic compound with a wide range of applications in both scientific research and industry. It is a colorless solid with a melting point of 91 °C and a boiling point of 188 °C. 5-CMP-3C has been used in the synthesis of various compounds, including organic and inorganic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of polymers, and for the preparation of a wide range of polymeric materials.
Aplicaciones Científicas De Investigación
Síntesis de biarilos
5-Cloro-2-metoxipirimidina-3-carbonitrilo: se utiliza como reactivo en la preparación de biarilos a través de reacciones de acoplamiento cruzado de Hiyama catalizadas por paladio con ariltrifluorosilanos . Este método es significativo para crear estructuras moleculares complejas que son frecuentes en los productos farmacéuticos y agroquímicos.
Reacciones de acoplamiento cruzado de Suzuki-Miyaura
Otra aplicación fundamental se encuentra en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este proceso se emplea ampliamente en la síntesis de diversos compuestos orgánicos, incluidos los que se utilizan en diodos orgánicos emisores de luz (OLED) y cristales líquidos, que son esenciales para las tecnologías de visualización.
Investigación contra el cáncer
En el campo de la química medicinal, This compound se ha utilizado en la síntesis de compuestos con posibles propiedades anticancerígenas. Algunos derivados han mostrado un amplio espectro de actividad citotóxica contra varias líneas celulares de cáncer humano .
Mecanismo De Acción
Target of Action
It’s often used as a reactant in the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .
Mode of Action
5-Chloro-2-methoxypyridine-3-carbonitrile is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests it has good stability and reactivity .
Result of Action
The result of the action of 5-Chloro-2-methoxypyridine-3-carbonitrile in the Suzuki–Miyaura (SM) coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds.
Action Environment
The action of 5-Chloro-2-methoxypyridine-3-carbonitrile is influenced by the reaction conditions of the Suzuki–Miyaura (SM) coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
5-chloro-2-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPIZDGOGUMSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694178 |
Source


|
| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256812-94-8 |
Source


|
| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)






![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)


